IRE1|A kinase-IN-8
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Overview
Description
IRE1|A kinase-IN-8 is a potent inhibitor of inositol-requiring enzyme 1 alpha (IRE1α), a key player in the unfolded protein response (UPR) pathway. This compound is particularly significant in the study of diseases related to endoplasmic reticulum stress, such as cancer, neurodegenerative disorders, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-8 involves multiple steps, including the formation of a benzothiazole core, followed by functionalization with various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
IRE1|A kinase-IN-8 primarily undergoes substitution reactions, where functional groups on the benzothiazole core are replaced or modified. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further modified to enhance the compound’s inhibitory activity against IRE1α .
Scientific Research Applications
IRE1|A kinase-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of benzothiazole derivatives.
Biology: Investigated for its role in modulating the UPR pathway and its effects on cell fate decisions.
Industry: Utilized in the development of novel therapeutic agents targeting the UPR pathway.
Mechanism of Action
IRE1|A kinase-IN-8 exerts its effects by inhibiting the kinase activity of IRE1α. This inhibition prevents the autophosphorylation of IRE1α, thereby blocking its endoribonuclease activity. As a result, the splicing of X-box binding protein 1 (XBP1) mRNA is inhibited, leading to the suppression of UPR target genes. This mechanism is crucial for modulating cellular responses to endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
IRE1α kinase-IN-7: Another potent inhibitor of IRE1α with a similar mechanism of action.
PERK inhibitors: Target another branch of the UPR pathway, providing a complementary approach to modulating endoplasmic reticulum stress.
ATF6 inhibitors: Affect a different arm of the UPR pathway, offering additional therapeutic potential.
Uniqueness
IRE1|A kinase-IN-8 is unique due to its high specificity and potency in inhibiting IRE1α. This specificity makes it a valuable tool for dissecting the role of IRE1α in various cellular processes and diseases .
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C23H22N2O5/c1-14-17-7-8-19(27)18(13-26)21(17)30-23(29)20(14)15-3-5-16(6-4-15)22(28)25-11-9-24(2)10-12-25/h3-8,13,27H,9-12H2,1-2H3 |
InChI Key |
FEJCUYOATFXGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.